2-Methyl-2-phenylpropan-1-amine
Description
2-Methyl-2-phenylpropan-1-amine, a distinct substituted phenethylamine, serves as a valuable molecular scaffold and synthetic intermediate in chemical research. Its unique structure, characterized by a gem-dimethyl group, imparts specific steric and electronic properties that are of interest in the development of new synthetic methodologies and the construction of complex target molecules.
Properties
IUPAC Name |
2-methyl-2-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSGTPMVOJFVIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276876 | |
| Record name | 2-methyl-2-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21404-88-6 | |
| Record name | 21404-88-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28722 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2-methyl-2-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-phenylpropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Reaction Pathways for 2 Methyl 2 Phenylpropan 1 Amine and Its Derivatives
Direct Synthetic Routes to 2-Methyl-2-phenylpropan-1-amine
Direct synthetic routes offer efficient methods for the preparation of the target amine, often by minimizing the number of synthetic steps. Key strategies include reductive amination and Mannich reactions.
Reductive Amination Strategies
Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. libretexts.org This process typically involves two main stages: the formation of an imine or enamine intermediate, followed by its reduction to an amine. libretexts.org
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation using H₂ gas over a metal catalyst like Raney Nickel or Rhodium on alumina (B75360) (Rh/Al₂O₃). libretexts.orgresearchgate.netpsu.edu The choice of catalyst and reaction conditions, such as temperature and pressure, is crucial for achieving high selectivity and yield. psu.edu For instance, reductive amination of aldehydes with aqueous ammonia (B1221849) has been shown to be effective, often catalyzed by heterogeneous catalysts like Raney Ni to favor the formation of primary amines. psu.edu
Table 1: Reductive Amination Overview
| Precursor | Reagents | Intermediate | Product |
|---|
The required precursor, 2-methyl-2-phenylpropanal, can be synthesized by oxidizing 2-methyl-2-phenyl-propan-1-ol using reagents like pyridine (B92270) sulfuric oxide in DMSO. chemicalbook.com
Mannich Reaction Pathways
The Mannich reaction is a three-component condensation reaction that typically involves an aldehyde (often formaldehyde), a primary or secondary amine (or ammonia), and a compound with an acidic α-proton, such as a ketone or another aldehyde. byjus.comwikipedia.org The product of this reaction is a β-amino carbonyl compound, known as a Mannich base. byjus.com
The mechanism begins with the formation of an electrophilic iminium ion from the reaction of the amine and formaldehyde. chemistrysteps.com This ion is then attacked by the enol form of the carbonyl compound, resulting in the aminoalkylation of the α-carbon. wikipedia.orgchemistrysteps.com
While a classic Mannich reaction produces a β-amino carbonyl compound, its direct application to form this compound, which lacks a carbonyl group, is not straightforward. A hypothetical pathway would require a subsequent reduction step to remove the carbonyl functionality from the initially formed Mannich base. Therefore, while related, it is generally considered an indirect route for synthesizing non-carbonyl amines like the target compound.
Multi-Step Synthesis from Precursors
A robust and well-documented method for synthesizing this compound and its derivatives involves a multi-step sequence starting from substituted benzyl (B1604629) halides and isobutyronitrile (B166230). google.com This pathway offers high yields and versatility. google.com
Reactions of Substituted Benzyl Halides with Isobutyronitrile
The synthesis commences with the alkylation of isobutyronitrile using a substituted benzyl halide (e.g., benzyl chloride or benzyl bromide). google.com This reaction is carried out in the presence of a strong base, typically an organic base like an alkali metal amide, in an aprotic solvent such as tetrahydrofuran (B95107) (THF). google.com The base deprotonates the α-carbon of isobutyronitrile, creating a nucleophilic carbanion that subsequently attacks the benzyl halide in a nucleophilic substitution reaction. This step yields 2-methyl-2-(phenylmethyl)propanenitrile (also known as 2-methyl-1-phenyl-2-butyronitrile). google.com
Table 2: Alkylation of Isobutyronitrile
| Reactants | Base/Solvent | Temperature | Product |
|---|
Hydrolysis and Curtius Rearrangement Applications
The nitrile group of the intermediate is then hydrolyzed to a carboxylic acid. This is typically achieved by heating the nitrile with a strong base in a suitable solvent, followed by an acidic workup. google.com The product of this step is 2-methyl-2-phenylpropanoic acid. google.com
This carboxylic acid is then converted to the target primary amine via the Curtius rearrangement. google.com The Curtius rearrangement is a thermal decomposition of an acyl azide (B81097) into an isocyanate, which can then be converted to an amine. wikipedia.orgorganic-chemistry.org The reaction proceeds with the complete retention of the stereochemistry of the migrating group. nih.gov The acyl azide is typically formed from the carboxylic acid. One common method involves reacting the acid with diphenylphosphoryl azide (DPPA) in the presence of a weak base. google.com The resulting acyl azide, upon heating, rearranges to an isocyanate with the loss of nitrogen gas. nih.gov This isocyanate can then be hydrolyzed with water to form the primary amine. organic-chemistry.org
Table 3: Hydrolysis and Curtius Rearrangement
| Starting Material | Reagents | Intermediate | Key Transformation |
|---|---|---|---|
| 2-Methyl-1-phenyl-2-butyronitrile | 1. Base, Heat 2. Acid workup | 2-Methyl-2-phenylpropanoic acid | Hydrolysis |
Catalytic Hydrogenation in Final Stages
The final step in this multi-step synthesis as described in the patent involves catalytic hydrogenation to produce the final 2-methyl-1-substituted phenyl-2-propanamine. google.com While the patent combines hydrolysis, rearrangement, and hydrogenation, a common concluding step in many amine syntheses is the reduction of an intermediate. For instance, if the Curtius rearrangement is trapped with an alcohol to form a carbamate (B1207046), the final amine can be liberated by hydrolysis. Alternatively, catalytic hydrogenation is a standard method for reducing nitrile groups directly to amines. A related synthesis of 2-phenyl-1-propylamine involves the hydrogenation of 2-phenylpropionitrile using 5% palladium on carbon as a catalyst under hydrogen pressure. chemicalbook.com This method highlights the utility of catalytic hydrogenation in the final stage of amine synthesis.
Investigations into Ritter Reaction Efficiency
The Ritter reaction, a method that converts nitriles into N-alkyl amides using electrophilic alkylating agents, serves as a pathway for synthesizing precursors to this compound. wikipedia.org The reaction proceeds through the electrophilic addition of a carbenium ion to a nitrile, forming a nitrilium ion that is subsequently hydrolyzed to an amide. wikipedia.org This method is applicable to a wide range of nitriles and can utilize various alcohols that form stable carbenium ions, such as tertiary and benzylic alcohols. wikipedia.org
However, the efficiency of the Ritter reaction in the synthesis of this compound derivatives has been a subject of investigation due to variable yields. For instance, in a 2013 synthesis of 2-methyl-1-(2-methylphenyl)-2-propylamine, a derivative of the target compound, the Ritter reaction step reportedly had a yield of only 30%. google.com This highlights a significant challenge in utilizing this reaction for efficient large-scale production. The use of highly toxic reagents like sodium cyanide under acidic conditions, which generates fatal hydrogen cyanide gas, is another drawback of some reported procedures. google.com
Recent studies have explored alternative catalysts to improve the efficiency and safety of the Ritter reaction. For example, Fe(NO3)3·9H2O has been investigated as a less toxic and more cost-effective Lewis acid catalyst for the synthesis of amides from secondary alcohols and nitriles. nih.gov While this catalyst has shown good to excellent yields for various substrates, steric hindrance can negatively impact the reaction efficiency. nih.gov For instance, the reaction of 2-phenyl-2-propanol, a structurally related compound, resulted in a lower yield of 77.1% due to steric hindrance. nih.gov
A 2018 study detailed an Fe(ClO4)3·H2O-catalyzed Ritter reaction for the synthesis of amides from esters and nitriles, offering a convenient alternative. organic-chemistry.org These investigations into alternative catalysts and reaction conditions aim to address the limitations of traditional Ritter reaction protocols, seeking to improve yields and reduce the reliance on hazardous materials. google.comnih.govorganic-chemistry.org
Stereoselective and Asymmetric Synthesis Involving this compound as a Precursor or Reagent
The synthesis of chiral amines is of paramount importance in the pharmaceutical industry, as an estimated 40-45% of drug candidates contain a chiral amine moiety. nih.gov Consequently, the development of stereoselective and asymmetric synthetic methods is a critical area of research.
Biocatalytic Approaches (e.g., Transaminase-Mediated Synthesis of Related Amines)
Biocatalysis, utilizing enzymes for chemical transformations, has emerged as a powerful and environmentally friendly alternative to traditional chemical catalysis. diva-portal.org Amine transaminases (TAs), in particular, have gained significant attention for their ability to catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity. diva-portal.orgrsc.org These enzymes facilitate the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. rsc.org
The application of transaminases for the synthesis of chiral amines related to this compound is an active area of research. diva-portal.org Challenges in transaminase-catalyzed reactions include unfavorable equilibrium, which can be addressed by methods such as spontaneous tautomerization or biocatalytic amidation to shift the equilibrium towards product formation. diva-portal.org The stability of these enzymes under industrial process conditions is another crucial factor being investigated and improved through the use of co-solvents and other additives.
Recent advancements have focused on expanding the substrate scope of transaminases and optimizing their performance. rsc.orgmdpi.com For example, ω-transaminases are capable of accepting amines and ketones without a carboxylic group, making them suitable for the synthesis of a broad range of chiral amines. mdpi.com Researchers have successfully employed transaminases for the synthesis of various pharmaceutical compounds and their intermediates. mdpi.com
Utilization in Chiral Auxiliary Strategies
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. The auxiliary is then removed, yielding an enantiomerically enriched product. 1-Phenylethylamine (α-PEA), a structurally related primary amine, is a widely used and inexpensive chiral auxiliary available in both enantiomeric forms. mdpi.com
While direct utilization of this compound as a chiral auxiliary is not extensively documented in the provided search results, the principles of chiral auxiliary-based synthesis are highly relevant. For instance, pseudoephenamine, another chiral auxiliary, has demonstrated broad utility in asymmetric synthesis, often surpassing the performance of the more commonly used pseudoephedrine. harvard.edu Amides derived from pseudoephenamine often exhibit higher crystallinity, facilitating purification. harvard.edu The development of novel chiral auxiliaries is a continuous effort in organic synthesis to achieve high diastereoselectivities in alkylation and other asymmetric reactions. harvard.edu
Enantioselective Transformations for Drug-like Compounds
The synthesis of enantiopure drug-like compounds is a major driver for the development of enantioselective transformations. rsc.orgrsc.org Transaminases are at the forefront of these efforts, offering an environmentally and economically attractive route to pharmaceutically relevant amines from prochiral ketones. rsc.orgrsc.org
For example, immobilized whole-cell biocatalysts with (R)-transaminase activity have been successfully used for the synthesis of novel disubstituted 1-phenylpropan-2-amines. rsc.orgrsc.org Through optimization of the asymmetric synthesis, (R)-enantiomers have been produced with high conversion (88–89%) and excellent enantiomeric excess (>99% ee). rsc.orgrsc.org Similarly, the (S)-enantiomers can be obtained through kinetic resolution of the corresponding racemic amines. rsc.orgrsc.org
The development of engineered monoamine oxidase (MAO-N) variants from Aspergillus niger further highlights the potential of biocatalysis in synthesizing complex chiral amines. nih.gov These engineered enzymes exhibit a broad substrate scope and can be used in deracemization reactions for the efficient asymmetric synthesis of active pharmaceutical ingredients. nih.gov
Advanced Synthetic Process Optimization
Influence of Reaction Conditions (e.g., Temperature, Solvent Systems) on Yield and Selectivity
Reaction conditions, including temperature and the choice of solvent, play a critical role in determining the outcome of a chemical reaction. In the context of the Ritter reaction, the use of strong acids and specific solvent systems is a defining feature. wikipedia.org For instance, a modified Ritter reaction for the conversion of nitriles to N-tert-butyl amides utilizes a mixture of sulfuric acid and tert-butyl acetate. organic-chemistry.org
The influence of temperature on reaction yield has been observed in various contexts. For example, in the extraction of phenolic compounds, increasing the extraction temperature generally leads to a higher yield. irb.hr Similarly, in synthetic reactions, temperature can significantly affect reaction rates and, in some cases, selectivity.
A patent for the synthesis of 2-methyl-1-substituted phenyl-2-propanamine compounds outlines a multi-step process where reaction temperatures are carefully controlled. google.com For example, the initial reaction of a substituted benzyl chloride with isobutyronitrile is conducted at a low temperature of -78°C to 0°C, while a subsequent hydrolysis step is carried out at a much higher temperature of 80°C to 220°C. google.com This demonstrates the critical role of temperature in directing the course of the synthesis and maximizing the yield of the desired product. The choice of solvent, such as THF, dioxane, toluene, or hexane, is also specified, indicating its importance in the reaction outcome. google.com
Catalyst Development and Performance Evaluation
The synthesis of this compound and its analogs heavily relies on catalytic processes, with significant research dedicated to developing and optimizing catalysts for improved performance. Both traditional heterogeneous metal catalysts and modern biocatalysts are employed.
In chemical synthesis, catalytic hydrogenation is a key step. A patented method for producing 2-methyl-1-substituted phenyl-2-propanamine involves the final step of hydrogenating a carbamate precursor. google.com The performance of several catalysts has been evaluated for this transformation, with palladium on carbon (Pd/C) demonstrating high efficacy. google.com Other catalysts such as Raney nickel and platinum oxide are also cited as effective options for this type of reaction. google.com The weight ratio of the substrate to the catalyst is an important parameter, typically ranging from 10:1 to 100:1 to ensure efficient conversion. google.com For instance, in the synthesis of 2-methyl-1-(2-methylphenyl)-2-propanamine, using 10% Pd/C in methanol (B129727) under a hydrogen atmosphere at room temperature resulted in a 74% yield after purification. google.com
In the realm of biocatalysis, transaminases (TAs) are gaining attention for the synthesis of chiral amines, which are structurally related to this compound. researchgate.net These enzymes offer high selectivity and operate under mild conditions. researchgate.net Research on the synthesis of (1R)-(3-methylphenyl)ethan-1-amine, a related compound, demonstrated that optimizing reaction parameters is crucial for catalyst performance. Factors such as temperature, pH, enzyme loading, and the presence of co-solvents significantly influence conversion rates and product yield. researchgate.net For the transaminase ATA-025, the optimal temperature was found to be 45°C and the optimal pH was 8.0. researchgate.net Performance is often evaluated by measuring conversion percentage and product yield through methods like HPLC and Gas Chromatography (GC). researchgate.net
The table below summarizes the performance of different catalysts in the synthesis of this compound derivatives.
Table 1: Catalyst Performance in the Synthesis of this compound Derivatives
| Derivative | Catalyst | Solvent | Yield | Source |
|---|---|---|---|---|
| 2-methyl-1-(2-methylphenyl)-2-propanamine | 10% Palladium/carbon | Methanol | 74% | google.com |
| 2-methyl-1-(4-methoxyphenyl)-2-propanamine | 10% Palladium/carbon | Methanol | 91% | google.com |
| (1R)-(3-methylphenyl)ethan-1-amine | Transaminase ATA-025 | Buffer/DMSO | 77.03% | researchgate.net |
Strategies for Byproduct Reduction and Purification Efficiency
Minimizing byproducts and streamlining purification are critical for the efficient synthesis of this compound. The choice of synthetic route and catalyst plays a pivotal role in achieving these goals.
High catalyst selectivity is a primary strategy for byproduct reduction. For example, in the reductive amination of aldehydes, certain catalysts like Rh/Al2O3 can achieve high selectivity (around 92%) for the desired primary amine, thus minimizing the formation of secondary amines and other impurities. psu.edu Similarly, the high enantioselectivity of biocatalysts like transaminases can yield products with high chiral purity (≥98.5%), which simplifies the purification process by eliminating the need to separate enantiomers. researchgate.net
Standard purification protocols for amine products involve several steps. After the reaction, a common work-up involves quenching the reaction mixture in an acidic aqueous solution. youtube.com This is followed by an extraction with an organic solvent to remove any unreacted starting materials. youtube.com The aqueous layer is then basified to a high pH (e.g., pH 12) to deprotonate the amine, which can then be extracted into an organic solvent like dichloromethane. youtube.com The final purification of the crude product is often achieved through recrystallization from a suitable solvent, such as acetone, to yield the pure amine salt. youtube.com The use of immobilized whole-cell biocatalysts can also ease post-reaction processing and make product recovery more straightforward. researchgate.net
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is aimed at reducing the environmental impact of the manufacturing process. This involves developing sustainable reaction conditions, maximizing atom economy, and minimizing waste.
Development of Sustainable Reaction Media
A key focus of green chemistry is replacing volatile and hazardous organic solvents with more environmentally benign alternatives. For amine synthesis, several sustainable reaction media have been explored. Aqueous solutions are highly desirable; for example, the reductive amination of aldehydes can be performed efficiently using an aqueous solution of ammonia as the nitrogen source. psu.edu This approach reduces the reliance on organic solvents.
Another advanced strategy is the use of supercritical fluids, such as supercritical carbon dioxide, or liquefied gases as the reaction medium. google.com These solvents can be advantageous because their properties can be tuned with changes in temperature and pressure, and they are easily removed from the product mixture, simplifying purification and minimizing solvent waste. google.com Furthermore, research into novel green solvents has identified biomass-derived options like glycerol (B35011) and its derivatives as potential sustainable reaction media for organic synthesis. rsc.org
Atom Economy Considerations in Synthetic Design
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com A higher atom economy signifies a more sustainable process with less waste generation. jocpr.com
The formula for atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 jocpr.com
In the context of amine synthesis, different routes have vastly different atom economies. Classical methods like the Gabriel synthesis have notoriously low atom economy because they generate stoichiometric amounts of phthalic acid derivatives as byproducts. rsc.org In contrast, modern catalytic methods are designed for high atom economy. researchgate.net Addition reactions, such as the catalytic hydrogenation used in the final step of one synthetic route to this compound, are highly atom-economical, often approaching 100%, as all atoms from the hydrogen molecule are incorporated into the product. google.comjocpr.com Similarly, reductive amination and "hydrogen borrowing" methodologies are considered atom-economic transformations for synthesizing amines. rsc.org
Waste Stream Minimization and Solvent Recovery
Minimizing waste is a direct consequence of applying green chemistry principles like using recyclable catalysts and sustainable solvents. The use of heterogeneous catalysts, such as Rh/Al2O3, is advantageous as they can be recovered and recycled for multiple reaction cycles without a significant loss of activity, thereby reducing solid waste. psu.edu
The choice of reaction medium is also critical for waste reduction. As mentioned, using supercritical fluids allows for easy separation from the product by simple depressurization, enabling near-total solvent recovery and eliminating the need for energy-intensive distillation processes. google.com Employing aqueous reaction media also minimizes the generation of hazardous organic solvent waste. psu.edu These strategies collectively contribute to a more sustainable and economically viable synthesis of this compound.
Reactivity and Mechanistic Investigations of 2 Methyl 2 Phenylpropan 1 Amine
Amine Functional Group Transformations
The reactivity of the primary amine group in 2-methyl-2-phenylpropan-1-amine is a central focus of its chemical behavior, allowing for a variety of functional group transformations. These reactions are fundamental in synthesizing new derivatives and understanding the compound's chemical properties.
The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles such as alkyl and acyl halides.
N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through reactions with alkyl halides. These reactions typically proceed via an S\textsubscript{N}2 mechanism, where the amine acts as the nucleophile. libretexts.org However, controlling the extent of alkylation can be challenging, as the primary amine can be converted to secondary and tertiary amines, and even to a quaternary ammonium (B1175870) salt through successive alkylations. libretexts.orgyoutube.com The use of a large excess of the initial amine can favor monoalkylation. libretexts.org The reaction of this compound with an alkyl halide, such as methyl iodide, would be expected to yield a mixture of N-methyl-2-methyl-2-phenylpropan-1-amine, N,N-dimethyl-2-methyl-2-phenylpropan-1-amine, and the corresponding quaternary ammonium salt. The steric hindrance provided by the tertiary butyl-like group adjacent to the amine may influence the rate and extent of these alkylation reactions.
Acylation: The reaction of this compound with acid chlorides or acid anhydrides leads to the formation of amides. libretexts.org This acylation reaction is generally a rapid and high-yielding process, often carried out in the presence of a base like pyridine (B92270) or sodium hydroxide (B78521) to neutralize the hydrogen chloride byproduct. libretexts.org Unlike alkylation, over-acylation is not a significant issue because the resulting amide is less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. libretexts.org
Table 1: N-Alkylation and Acylation Reactions of Primary Amines
| Reaction Type | Reagent | Product Type | Mechanism | Key Features |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | S\textsubscript{N}2 | Can lead to a mixture of products. Excess amine favors monoalkylation. libretexts.org |
| N-Acylation | Acid Chloride or Anhydride (B1165640) | Amide | Nucleophilic Acyl Substitution | Generally high yield; over-acylation is not a significant side reaction. libretexts.org |
The oxidation of amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. For primary amines like this compound, oxidation can potentially yield imines, oximes, or undergo oxidative cleavage. The electrochemical oxidation of primary amines can lead to the formation of an iminium intermediate. mdpi.com This intermediate can then react with water to form other derivatives. mdpi.com The presence of the bulky tert-butyl group may influence the accessibility of the amine group to the oxidizing agent.
While primary amines themselves are not typically reduced, they are often the products of reduction reactions of other functional groups. For instance, this compound can be synthesized via the reduction of a corresponding nitrile or amide. One common method involves the reductive amination of 2-methyl-2-phenylpropan-1-one. smolecule.com This process involves the reaction of the ketone with ammonia (B1221849) to form an imine, which is then reduced to the primary amine. smolecule.com
The amine group itself can act as a leaving group in certain substitution reactions, although this is less common than for other functional groups. One notable example is the Hofmann elimination, which converts an amine into an alkene. youtube.com This process involves exhaustive methylation of the amine with excess methyl iodide to form a quaternary ammonium salt. youtube.com Subsequent treatment with a strong base, such as silver oxide, induces an elimination reaction to form the least substituted alkene, a phenomenon known as the Hofmann rule. youtube.com
Reactions Involving the Aromatic Ring
The phenyl group of this compound is also a site of potential reactivity, particularly for electrophilic aromatic substitution reactions.
The substituent already present on an aromatic ring dictates the position and rate of subsequent electrophilic substitution reactions. The alkyl group attached to the phenyl ring in this compound is an activating group and an ortho-, para-director. This means it will direct incoming electrophiles to the positions ortho and para to itself on the aromatic ring. However, the steric bulk of the 2-amino-1,1-dimethylethyl group could significantly hinder substitution at the ortho positions, potentially favoring the para-substituted product. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield primarily 4-nitro-2-methyl-2-phenylpropan-1-amine.
It is important to note that under strongly acidic conditions, such as those used for nitration or sulfonation, the amine group will be protonated to form an ammonium salt (-NH3+). The ammonium group is a strongly deactivating and meta-directing group. Therefore, the reaction conditions must be carefully chosen to control the outcome of the electrophilic aromatic substitution.
Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Expected Major Product (under neutral/mildly acidic conditions) | Expected Major Product (under strongly acidic conditions) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2-methyl-2-phenylpropan-1-amine | 3-Nitro-2-methyl-2-phenylpropan-1-amine |
| Halogenation | Br₂, FeBr₃ | 4-Bromo-2-methyl-2-phenylpropan-1-amine | 3-Bromo-2-methyl-2-phenylpropan-1-amine |
| Sulfonation | SO₃, H₂SO₄ | 4-(Aminomethyl)-4-phenyl-2-butanesulfonic acid | 3-(Aminomethyl)-3-phenyl-1-propanesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-2-methyl-2-phenylpropan-1-amine | Reaction unlikely due to deactivation by the ammonium group. |
Aromatic Ring Functionalization Strategies
The phenyl group of this compound is amenable to functionalization through various electrophilic aromatic substitution (EAS) reactions. The substituent already present on the ring, the 2-amino-1,1-dimethylethyl group [-C(CH₃)₂CH₂NH₂], governs the regioselectivity of these reactions. As an alkyl group, it is generally considered an activating group and an ortho, para-director. libretexts.org This directing effect stems from the stabilization of the cationic intermediate (the arenium ion) formed during the reaction. libretexts.orgmasterorganicchemistry.com
Standard electrophilic aromatic substitution reactions that can be applied to functionalize the phenyl ring include:
Nitration: Introducing a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). libretexts.org For this compound, this would be expected to yield a mixture of ortho-nitro and para-nitro substituted products.
Halogenation: The introduction of a halogen (e.g., Br, Cl) can be accomplished by treating the compound with a halogen in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination. youtube.com The catalyst polarizes the halogen molecule, creating a stronger electrophile. This would result in ortho and para halogenated derivatives.
Friedel-Crafts Reactions: These reactions involve the introduction of alkyl (alkylation) or acyl (acylation) groups.
Alkylation uses an alkyl halide and a Lewis acid catalyst. wikipedia.org A significant drawback of this reaction is the potential for polyalkylation, as the newly added alkyl group further activates the ring. youtube.com
Acylation employs an acyl chloride or anhydride with a Lewis acid catalyst. wikipedia.orglibretexts.org This reaction is generally preferred over alkylation as the resulting acyl group is deactivating, preventing further reactions on the same ring. youtube.com The acylation of this compound would primarily yield the para-substituted ketone due to the steric hindrance at the ortho positions.
A practical approach to obtaining substituted derivatives involves starting with an already functionalized aromatic compound. For instance, a patented method describes the synthesis of 2-methyl-1-substituted phenyl-2-propanamine compounds by reacting a substituted benzyl (B1604629) chloride with isobutyronitrile (B166230), followed by a series of transformations including hydrolysis and a Curtius rearrangement.
Mechanistic Elucidation of Key Reactions
Understanding the mechanisms of the reactions that this compound undergoes is crucial for predicting its behavior and optimizing reaction conditions. This involves identifying key intermediates and employing theoretical models to map out reaction pathways.
The study of reaction intermediates provides insight into the stepwise process of a chemical transformation.
Electrophilic Aromatic Substitution Intermediates: In the functionalization of the phenyl ring, the key intermediate is the arenium ion , a resonance-stabilized carbocation. masterorganicchemistry.com When the electrophile attacks the benzene (B151609) ring, it disrupts the aromatic system, forming this intermediate. masterorganicchemistry.com The stability of the arenium ion is a critical factor in determining the reaction rate and the position of substitution. For this compound, the alkyl substituent helps to stabilize the positive charge of the arenium ion through an inductive effect, particularly when the attack is at the ortho or para position. libretexts.org
Reductive Amination Intermediates: The synthesis of this compound itself can be achieved via the reductive amination of 2-methyl-2-phenylpropan-1-one. This reaction proceeds through a heminal intermediate , formed by the nucleophilic addition of ammonia to the ketone's carbonyl group. smolecule.com This is followed by the elimination of water to form an imine intermediate , which is then reduced to the final amine product. smolecule.com
Birch Reduction Intermediates: The Birch reduction, a dissolving-metal reduction in liquid ammonia, involves distinct radical and anionic intermediates. nih.govresearchgate.net The reaction begins with a single-electron transfer from the dissolved metal (e.g., Na or Li) to the aromatic ring, forming a radical anion . nih.govmasterorganicchemistry.com This highly reactive species is then protonated by an alcohol to give a cyclohexadienyl radical . A second electron transfer to this radical produces a cyclohexadienyl carbanion , which is subsequently protonated to yield the final 1,4-cyclohexadiene (B1204751) product. lscollege.ac.in
Theoretical and computational chemistry provide powerful tools for understanding reaction pathways that are difficult to observe experimentally.
The Birch reduction is a classic example where theoretical studies have been instrumental in clarifying the mechanism. nih.govresearchgate.net The regioselectivity of the reduction—where the protonation steps occur—is dependent on the electronic properties of the substituents on the aromatic ring.
Mechanism: The reaction involves the sequential addition of two electrons and two protons to the aromatic ring. researchgate.net The first step is the formation of a radical anion. nih.gov For an aromatic ring with an electron-donating group like the one in this compound, computational methods, from Hückel theory to modern density functional theory (DFT), predict that the initial protonation of the radical anion occurs at the ortho position relative to the substituent. nih.gov The subsequent reduction and second protonation occur at the central carbon of the resulting pentadienyl anion, leading to the formation of a non-conjugated 1,4-cyclohexadiene. masterorganicchemistry.comwikipedia.org This regioselectivity is a result of kinetic control, where the most electron-rich position is protonated the fastest. masterorganicchemistry.com
Modified Birch Reduction: A modified version of the Birch reduction has been proposed for related compounds like N-methyl-1-phenylpropan-2-amine (methamphetamine). In one instance, instead of reducing the aromatic ring, the reaction leads to the elimination of a hydroxyl group from pseudoephedrine to form methamphetamine. pearson.com This highlights that the specific substrate and reaction conditions can lead to alternative reaction pathways under dissolving metal conditions. While not a direct functionalization of the ring, it demonstrates the versatility of the reaction conditions and the importance of considering alternative mechanistic pathways.
The table below summarizes the key reactions and their characteristic intermediates.
| Reaction | Key Intermediates | Directing Effects/Regioselectivity |
| Electrophilic Aromatic Substitution | Arenium ion (resonance-stabilized carbocation) | ortho, para-directing due to the electron-donating alkyl group. |
| Reductive Amination | Hemiaminal, Imine | Not applicable (synthesis of the parent compound). |
| Birch Reduction | Radical anion, Cyclohexadienyl radical, Cyclohexadienyl carbanion | Protonation occurs at the ortho and para positions relative to the electron-donating group. |
Advanced Analytical Methodologies for Characterization and Quantification of 2 Methyl 2 Phenylpropan 1 Amine
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the structural features and quantifying the presence of 2-methyl-2-phenylpropan-1-amine. These methods probe the interaction of the molecule with electromagnetic radiation, providing a unique fingerprint based on its chemical structure.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio of ionized molecules. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide detailed structural information through fragmentation analysis.
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.
The resulting mass spectrum displays the molecular ion peak, which corresponds to the intact molecule, and a series of fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure and can be used for its definitive identification. For instance, the mass spectrum of a related compound, 2-methyl-1-phenyl-2-propen-1-ol, shows characteristic fragmentation that aids in its identification. nist.gov The retention time from the GC provides an additional layer of identification.
Table 1: GC-MS Data for Related Phenyl-Containing Compounds
| Compound | Retention Time (min) | Key Mass Spectral Fragments (m/z) |
| 2-Phenylethanol | 13.8 researchgate.net | Varies depending on ionization method |
This table provides an example of the type of data obtained from GC-MS analysis for a structurally related compound, illustrating the principles of retention time and mass spectral fragmentation.
Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is another powerful hyphenated technique used for the analysis of non-volatile compounds like this compound. LC separates the components of a mixture in the liquid phase, after which the QTOF mass spectrometer provides high-resolution and accurate mass measurements. nih.govual.es
The QTOF analyzer combines a quadrupole mass filter with a time-of-flight analyzer. This configuration allows for the selection of a specific precursor ion (the molecular ion of this compound) in the quadrupole, followed by its fragmentation and high-resolution analysis of the resulting product ions in the TOF section. ual.es This capability is crucial for differentiating between isomers and for the structural elucidation of unknown metabolites or impurities. researchgate.net The high mass accuracy of QTOF-MS allows for the determination of the elemental composition of the parent compound and its fragments. ual.es
For the highly sensitive and selective quantification of this compound, liquid chromatography-triple quadrupole-mass spectrometry (LC-TQ-MS) is the method of choice. cuni.cz This technique utilizes three quadrupoles in series. The first quadrupole (Q1) is used to select the precursor ion of the target analyte. The second quadrupole (Q2) acts as a collision cell, where the selected ion is fragmented by collision with an inert gas. The third quadrupole (Q3) is then used to select a specific fragment ion for detection. nih.gov
This process, known as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and provides exceptional selectivity, making it ideal for quantifying low levels of the compound in complex matrices. nih.govresearchgate.net The selection of specific precursor-to-product ion transitions is a key aspect of method development in LC-TQ-MS. nih.gov
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a molecule, a critical step in its identification. ual.es For this compound (C10H15N), the theoretical exact mass can be calculated and compared to the experimentally measured mass. nih.gov
HRMS instruments, such as Orbitrap or FT-ICR mass spectrometers, can also provide high-resolution fragmentation data (MS/MS). The accurate mass measurement of fragment ions aids in proposing and confirming fragmentation pathways, leading to a more detailed structural characterization of the molecule.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Property | Value | Source |
| Molecular Formula | C10H15N | PubChem nih.gov |
| Molecular Weight | 149.23 g/mol | PubChem nih.gov |
| Exact Mass | 149.120449483 Da | PubChem nih.gov |
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrations of different chemical bonds. For this compound, characteristic peaks would be expected for N-H stretching of the primary amine group, C-H stretching of the alkyl and aromatic groups, and C=C stretching of the phenyl ring. nist.govdocbrown.info For example, a related compound, 2-hydroxy-2-methyl-1-phenylpropan-1-one, exhibits characteristic IR bands that have been studied both experimentally and theoretically. researchgate.netresearchgate.net
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It also provides information about molecular vibrations. The selection rules for Raman spectroscopy differ from those for IR spectroscopy, meaning that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. This makes the combination of both techniques a powerful tool for comprehensive structural analysis.
Chromatographic Techniques for Purity Assessment and Isomer Differentiation
Chromatographic methods are fundamental in determining the purity of this compound and distinguishing it from its isomers. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and performing quantitative analysis of non-volatile or thermally sensitive compounds like this compound. The method separates compounds dissolved in a liquid solvent (the mobile phase) by pumping the solution through a column containing a solid adsorbent material (the stationary phase).
For a compound such as this compound, a reverse-phase (RP) HPLC method is often employed. In this setup, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The purity of a sample is determined by chromatographically separating the main compound from any impurities. The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for precise quantification when compared against a certified reference standard.
Method parameters, including the mobile phase composition, flow rate, and column temperature, are optimized to achieve a sharp, symmetrical peak for the main compound and good resolution from any potential impurities or degradation products. Detection is typically performed using an ultraviolet (UV) detector, as the phenyl group in the molecule absorbs UV light at a characteristic wavelength.
Table 1: Illustrative HPLC Method Parameters
| Parameter | Typical Value |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with an acid modifier (e.g., phosphoric acid or formic acid) |
| Detection | UV at ~215 nm |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography (GC) for Volatile Compound Separation
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. ptfarm.pl In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the analyte, carried by an inert gas mobile phase (such as helium or hydrogen), interacts with a stationary phase lining the column.
While amines can be challenging to analyze by GC due to their polarity and potential for peak tailing caused by interactions with active sites on the column, specialized columns and techniques can overcome these issues. bre.com For this compound, GC is particularly useful for identifying and quantifying volatile impurities, such as residual solvents from the synthesis process. ptfarm.pl The use of a capillary column coated with a suitable stationary phase, for instance, a mid-polarity phase like one containing phenyl and methyl polysiloxane groups, allows for the effective separation of a wide range of volatile organic compounds. wiley.com A flame ionization detector (FID) is commonly used for this type of analysis due to its high sensitivity to hydrocarbons.
Retention Time Analysis for Isomer Discrimination (e.g., from N-methyl-2-phenylpropan-1-amine)
A critical application of chromatography is the discrimination between isomers, which have the same molecular formula but different structural arrangements. The retention time—the time it takes for a compound to travel from the injector to the detector—is a characteristic parameter for a specific analyte under a given set of chromatographic conditions.
Structural isomers like this compound and its N-methylated counterpart, N-methyl-2-phenylpropan-1-amine, can be separated and identified based on differences in their retention times. glsciences.com The N-methylation introduces a change in the molecule's polarity, size, and boiling point, which affects its interaction with the stationary phase. In GC analysis, the less polar N-methylated secondary amine would likely have a different retention time compared to the primary amine, this compound. wiley.com Similarly, in HPLC, the difference in polarity would lead to a separation.
The Kovats Retention Index is a standardized measure of retention time in gas chromatography, which helps in comparing values across different systems. The experimental Kovats Retention Index for this compound on a standard non-polar column is reported as 1176. nih.gov This value can be used to distinguish it from other compounds, including its isomers, under similar analytical conditions.
Table 2: Isomer Comparison
| Compound | Molecular Formula | Structure | Chromatographic Distinction |
|---|---|---|---|
| This compound | C10H15N | Primary Amine | Different polarity and boiling point lead to a distinct retention time. glsciences.com |
| N-methyl-2-phenylpropan-1-amine | C11H17N | Secondary Amine | Different polarity and boiling point lead to a distinct retention time. mzcloud.org |
Other Analytical Techniques
Beyond chromatography, other analytical methods provide crucial information for the definitive characterization of this compound.
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a compound. For a pure sample of this compound, this analysis is used to confirm its empirical formula, C10H15N. sigmaaldrich.com The technique measures the mass percentages of carbon, hydrogen, and nitrogen. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula and atomic weights. A close match between the experimental and theoretical values provides strong evidence for the compound's stoichiometric identity and purity.
Table 3: Theoretical Elemental Composition of this compound (C10H15N)
| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 10 | 120.11 | 80.47% |
| Hydrogen (H) | 1.008 | 15 | 15.12 | 10.14% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 9.39% |
| Total | | | 149.237 | 100.00% |
Collision Cross Section Determination and Predictive Models
Ion mobility-mass spectrometry (IM-MS) is an advanced analytical technique that separates ions based on their size, shape, and charge as they drift through a gas-filled chamber. The collision cross section (CCS) is a key physical property measured by this technique, representing the effective area of the ion as it interacts with the buffer gas.
The experimental CCS value for the protonated ion ([M+H]+) of this compound has been determined to be 186.3 Ų (angstroms squared). nih.gov This value is a characteristic molecular descriptor that can aid in the compound's identification, especially when differentiating it from isomers with identical mass-to-charge ratios. Furthermore, computational methods and predictive models are being developed that can estimate the CCS of a molecule based on its two-dimensional or three-dimensional structure. nih.gov These predictive models use molecular descriptors to calculate a theoretical CCS, which can then be compared to experimental data to increase confidence in structural assignments. nih.gov
Computational and Theoretical Studies on 2 Methyl 2 Phenylpropan 1 Amine
Quantum Chemical Calculations
Quantum chemical calculations are based on the fundamental principles of quantum mechanics and are used to determine the electronic structure and energy of molecules. From these fundamental properties, a wide range of other characteristics can be derived.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.
For 2-Methyl-2-phenylpropan-1-amine, a DFT calculation would typically begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. The result is a set of optimized bond lengths, bond angles, and dihedral angles that define the molecule's ground-state conformation.
Once the geometry is optimized, various electronic properties can be calculated. These include:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Electron Density Distribution: DFT can map the electron density, revealing which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic).
Mulliken and Natural Population Analysis (NPA) Charges: These analyses assign partial charges to each atom in the molecule, providing insight into charge distribution and potential sites for electrostatic interactions.
While specific DFT studies on the isolated this compound molecule are scarce, the principles are demonstrated in research on related compounds. For instance, in studies involving complex molecules that incorporate the phenyl group, DFT has been used to model and understand non-covalent interactions like π-stacking, which are crucial for molecular recognition and binding nih.gov.
Table 1: Representative Data from DFT Calculations on Model Systems This table illustrates typical data obtained from DFT calculations. The values are hypothetical for this compound and are for illustrative purposes only.
| Property | Method/Basis Set | Calculated Value |
|---|---|---|
| Total Energy | B3LYP/6-31G | -484.0 Hartree |
| HOMO Energy | B3LYP/6-31G | -0.21 Hartree |
| LUMO Energy | B3LYP/6-31G | 0.05 Hartree |
| Dipole Moment | B3LYP/6-31G | 1.5 Debye |
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has rotatable bonds between the phenyl group, the quaternary carbon, and the aminomethyl group, conformational analysis is key to understanding its behavior.
Ab Initio Methods: These methods, Latin for "from the beginning," solve the Schrödinger equation without using experimental data, relying only on fundamental physical constants. Methods like Hartree-Fock (HF) and more advanced techniques such as Møller-Plesset perturbation theory (MP2) provide high accuracy but are computationally demanding. An ab initio conformational analysis would involve systematically rotating the key dihedral angles in this compound and calculating the energy at each step to map out the potential energy surface and identify stable low-energy conformers.
Semi-Empirical Methods: These methods simplify the complex equations of ab initio calculations by incorporating some parameters derived from experimental data. nih.gov Techniques like AM1 (Austin Model 1) and PM3 (Parametric Model 3) are much faster than ab initio methods, allowing for the rapid exploration of the conformational space of larger molecules, though with some trade-off in accuracy. smolecule.comsigmaaldrich.com
A conformational analysis of this compound would reveal the relative energies of its different conformers and the energy barriers to rotation between them. This information is critical for understanding which shapes the molecule is likely to adopt and how easily it can change its conformation.
Quantum chemical calculations are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.
Vibrational Frequencies (IR/Raman): By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies of the molecule can be predicted. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with peaks in experimental Infrared (IR) and Raman spectra. The calculated intensities of these vibrations also help in assigning the observed spectral bands.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical methods can predict the 1H and 13C NMR chemical shifts by calculating the magnetic shielding tensor for each nucleus in the molecule's optimized geometry. While experimental NMR data has been reported for derivatives of this compound, computational predictions for the parent compound would serve as a powerful tool for assigning specific signals to the corresponding nuclei. nih.gov
Table 2: Predicted vs. Experimental Spectroscopic Data for a Related Compound This table illustrates the typical correlation between predicted and experimental data. Data is for a derivative containing the 2-methyl-1-phenylpropan-2-yl moiety. nih.gov
| Nucleus | Predicted 13C Shift (ppm) | Experimental 13C Shift (ppm) nih.gov |
|---|---|---|
| Quaternary C | ~54 | 53.7 |
| CH3 | ~28 | 27.9 |
| CH2 | ~46 | 45.5 |
| Aromatic C (ipso) | ~138 | 138.1 |
Molecular Dynamics Simulations
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of its dynamic behavior.
MD simulations can model the conformational flexibility of this compound in a simulated environment, such as in a vacuum, in a solvent box (e.g., water), or near a biological membrane. By tracking the positions of all atoms over time (typically nanoseconds to microseconds), these simulations can reveal:
The range of conformations the molecule explores at a given temperature.
The timescales of transitions between different conformational states.
The influence of the environment on the molecule's preferred shape and flexibility.
MD simulations are particularly powerful for studying intermolecular interactions. For this compound, simulations could model its behavior in an aqueous solution, showing how water molecules arrange around its hydrophobic phenyl ring and hydrophilic amine group.
Furthermore, MD simulations are a cornerstone of drug design and molecular biology. Although no specific MD study on the isolated amine was found, the this compound scaffold has been incorporated into larger molecules whose interactions with biological targets, such as the cannabinoid type-1 (CB1) receptor, have been studied using MD simulations. nih.gov These simulations provide dynamic insights into how the molecule fits into a protein's binding site, which specific amino acid residues it interacts with, and the stability of these interactions over time. nih.gov
Analysis of Intermolecular and Intramolecular Interactions
The structure of this compound, featuring a phenyl ring, a primary amine group, and a quaternary carbon, suggests a landscape of varied non-covalent interactions that govern its physical properties and potential biological activity.
Non-Covalent Interaction (NCI) Analysis
Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. For this compound, an NCI analysis would likely reveal:
π-Interactions: The phenyl ring is a key site for π-stacking and π-alkyl interactions with other molecules.
Hydrogen Bonding: The primary amine group (-NH2) can act as both a hydrogen bond donor and acceptor, forming interactions with suitable functional groups on neighboring molecules.
While specific NCI plots for this compound are not readily found, studies on similar aromatic amines confirm the importance of these interactions in determining their supramolecular chemistry.
Atoms in Molecule (AIM) Theory
The Quantum Theory of Atoms in Molecules (QTAIM), or AIM theory, provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density. An AIM analysis of this compound would allow for the quantification of bond strengths and the characterization of interatomic interactions. Key findings from such an analysis would likely include:
Bond Critical Points (BCPs): Identification of BCPs would confirm the presence and characterize the nature of covalent bonds and weaker non-covalent contacts. The properties of the electron density at these points (e.g., density, Laplacian) would provide insight into the strength and type of interaction.
Topological Analysis: The analysis would partition the molecule into atomic basins, allowing for the calculation of atomic properties like charges.
A study on phenylethylamine derivatives in host-guest systems using QTAIM has demonstrated the utility of this method in understanding the non-covalent interactions that drive molecular recognition. nih.gov
Charge Transfer Mechanisms
Charge transfer, the movement of electronic charge from one part of a molecule to another or between molecules, is crucial for understanding chemical reactivity and electronic properties. For this compound, charge transfer can be analyzed through computational methods like Natural Bond Orbital (NBO) analysis.
An NBO analysis would likely indicate:
Intramolecular Charge Transfer: Delocalization of electron density between the phenyl ring and the amine group.
Intermolecular Charge Transfer: In the presence of other molecules, charge transfer could occur from the electron-rich amine or phenyl group to an acceptor molecule, or vice-versa.
In Silico Approaches for Chemical Design and Property Prediction
In silico methods, which utilize computer simulations, are invaluable for designing new chemical entities and predicting their properties, thereby reducing the need for extensive experimental work. For this compound and its analogs, these approaches can be used to:
Predict Physicochemical Properties: Properties such as lipophilicity (logP), solubility, and pKa can be estimated using quantitative structure-property relationship (QSPR) models. Publicly available data from PubChem provides some computed properties for this compound. nih.gov
Virtual Screening: Libraries of virtual compounds based on the this compound scaffold can be screened against biological targets to identify potential leads for drug discovery.
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted to assess the drug-likeness of designed analogs. Studies on related compounds like phentermine (an isomer) have utilized such in silico tools for toxicity prediction. researchgate.netjpionline.org
Table 1: Computed Properties of this compound
| Property | Value | Source |
| Molecular Weight | 149.23 g/mol | PubChem nih.gov |
| XLogP3 | 2.6 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |
| Rotatable Bond Count | 2 | PubChem nih.gov |
Applications of 2 Methyl 2 Phenylpropan 1 Amine As a Synthetic Intermediate and Research Tool
Precursor in General Organic Chemical Synthesis
The utility of 2-methyl-2-phenylpropan-1-amine extends to general organic synthesis, where it functions as a starting material for diverse nitrogen-containing compounds.
This compound is a key intermediate in the synthesis of a variety of other amines and nitrogen-containing heterocyclic compounds. uniovi.esyoutube.com Its primary amine group can undergo a multitude of reactions, including alkylation, acylation, and condensation with carbonyl compounds, to generate a wide array of substituted amines. youtube.com These reactions are fundamental in organic synthesis for creating new carbon-nitrogen bonds.
Furthermore, this compound can be utilized in the construction of heterocyclic rings, which are core structures in many biologically active molecules. pitt.eduresearchgate.net For instance, through multi-step reaction sequences, the amine functionality can be incorporated into cyclic systems to form heterocycles like oxazolines and other nitrogen-containing rings. pitt.edu The synthesis of such compounds is of significant interest due to their prevalence in pharmaceuticals and natural products. researchgate.net
The applications of this compound and its derivatives extend to the synthesis of fine chemicals, which are pure, single substances produced in limited quantities and sold for their specific functions. Its structural motif can be found in various specialty chemicals. While direct application in the synthesis of dyes is not extensively documented in readily available literature, the chemical principles of amine chemistry suggest its potential as a precursor to dye intermediates, given that many dyes contain amino groups.
In the realm of agricultural compounds, the synthesis of novel pesticides and herbicides often involves the incorporation of specific amine structures to enhance biological activity and selectivity. The unique steric and electronic properties of this compound could be exploited in the design of new agrochemicals.
Building Block in Pharmaceutical Chemistry Research
The most significant applications of this compound are arguably within the field of pharmaceutical chemistry, where it serves as a crucial building block for the synthesis of potential drug candidates and research tools.
Chirality plays a pivotal role in drug design, as different enantiomers of a drug can have vastly different pharmacological effects. nih.gov this compound is utilized in the synthesis of enantiopure drug-like compounds. smolecule.com One of the key strategies for obtaining enantiomerically pure compounds is through chiral resolution, a process that separates a racemic mixture into its individual enantiomers. pharmtech.comnih.gov This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. gavinpublishers.com
Another advanced method involves biocatalysis, where enzymes are used to selectively react with one enantiomer of a racemic mixture. researchgate.netrsc.org For example, transaminases can be employed for the kinetic resolution of racemic amines, yielding one enantiomer in high purity. rsc.orgrsc.org This approach is considered environmentally friendly and can achieve high enantiomeric excess. researchgate.netrsc.org
Table 1: Methods for Synthesizing Enantiopure Compounds
| Method | Description | Key Features |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Often involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in physical properties like solubility. pharmtech.comnih.govgavinpublishers.com |
| Asymmetric Synthesis | A reaction that converts a prochiral starting material into a chiral product, where one enantiomer is formed in excess. | Can utilize chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. nih.govmdpi.com |
| Biocatalysis | The use of enzymes to catalyze stereoselective reactions. | Offers high enantioselectivity under mild reaction conditions and is considered a "green" chemistry approach. researchgate.netrsc.org |
This compound is structurally related to amphetamine and its derivatives, which are a class of compounds with significant effects on the central nervous system. mdpi.comnih.gov This structural similarity makes it a valuable starting material for the synthesis of novel amphetamine analogs for medicinal chemistry research. smolecule.comnih.gov By modifying the structure of this compound, chemists can create a library of new compounds to explore structure-activity relationships (SAR) and develop potential therapeutic agents for a variety of conditions. mdpi.com For instance, it is a known related compound to phentermine, an appetite suppressant. cymitquimica.comnih.gov
In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the formation of a specific enantiomer of the product. wikipedia.orgtcichemicals.com The auxiliary is then removed, having served its purpose of inducing chirality. While this compound itself is not typically used directly as a chiral auxiliary, it can serve as a precursor for the synthesis of more complex chiral auxiliaries. Its structure can be modified to create a molecule with the necessary stereochemical features to effectively control the stereoselectivity of a reaction.
Analytical and Forensic Research Applications
This compound, a structural isomer of phentermine and methamphetamine, serves as a critical tool in analytical and forensic science. Its primary utility in this domain is not as a therapeutic agent but as a reference material and a key compound in the development and validation of analytical methods.
Use as an Analytical Reference Standard
In analytical chemistry, the accuracy and reliability of test results are paramount. This compound is utilized as an analytical reference standard to ensure the quality and validity of analytical methods. googleapis.commyskinrecipes.com Reference standards are highly purified compounds used as a benchmark for identifying and quantifying other substances.
The availability of this compound as a certified reference material (CRM) or pharmaceutical primary/secondary standard is crucial for several applications sigmaaldrich.com:
Method Validation: It is used to confirm that an analytical method is suitable for its intended purpose by assessing parameters such as accuracy, precision, specificity, and linearity.
Instrument Calibration: Analytical instruments, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are calibrated using this standard to ensure accurate quantification of the analyte in unknown samples.
Quality Control: It is used as a quality control material to monitor the performance of analytical procedures over time, ensuring consistent and reliable results.
The use of a well-characterized reference standard like this compound is a fundamental requirement for laboratories accredited under international standards such as ISO/IEC 17025.
Table 1: Available Grades of this compound for Analytical Use
| Grade Type | Description | Application |
| Analytical Standard | A high-purity compound intended for qualitative and quantitative analysis. | General laboratory use, method development. |
| Certified Reference Material (CRM) | A reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate. | Instrument calibration, method validation, quality control. sigmaaldrich.com |
| Pharmaceutical Primary Standard | A substance that is shown by an extensive set of analytical tests to be authentic material that should be of high purity. | Used as the primary reference for the quality control of pharmaceuticals. sigmaaldrich.com |
| Pharmaceutical Secondary Standard | A substance of established quality and purity, as shown by comparison to a primary standard. | Routine quality control analysis in the pharmaceutical industry. sigmaaldrich.com |
Application in Isomer Differentiation Studies
A significant challenge in forensic and clinical toxicology is the differentiation of structurally similar isomers, as they can have vastly different pharmacological and legal statuses. This compound is an important compound in studies aimed at developing methods to distinguish between isomers of phentermine and methamphetamine. restek.comrestek.com
Methamphetamine, for example, exists as two enantiomers (mirror-image isomers): d-methamphetamine, a potent central nervous system stimulant and a Schedule II controlled substance, and l-methamphetamine, which has less pronounced psychoactive effects and is used in some over-the-counter nasal inhalers. restek.com this compound is a positional isomer of methamphetamine. While it shares the same chemical formula, its structure is distinct (the methyl group is on the same carbon as the amino group, creating a tertiary carbon center), rendering it achiral.
The development of analytical methods capable of distinguishing these isomers is crucial for forensic investigations to correctly identify the presence of a controlled substance. This compound serves as a key reference compound in these studies. By comparing the analytical properties (e.g., retention times in chromatography, mass spectra) of this compound with those of its isomers, scientists can develop and validate methods that can selectively identify each compound in a complex mixture.
Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), are the most common methods for isomer differentiation. nih.gov While chiral stationary phases are often used for separating enantiomers, differentiating positional isomers like this compound from phentermine or methamphetamine relies on the unique fragmentation patterns in MS or different retention behaviors on standard chromatographic columns. restek.com
Table 2: Comparison of Structural Isomers
| Compound | IUPAC Name | Chirality | Key Structural Difference |
| This compound | This compound | Achiral | Amino group and a methyl group are on the second carbon of the propane (B168953) chain. |
| Phentermine | 2-methyl-1-phenylpropan-2-amine | Achiral | Phenyl group is on the first carbon, and the amino and methyl groups are on the second carbon. nih.gov |
| Methamphetamine | N-methyl-1-phenylpropan-2-amine | Chiral | Amino group is a secondary amine (N-methylated) and located on the second carbon. |
| Amphetamine | 1-phenylpropan-2-amine | Chiral | Amino group is a primary amine located on the second carbon. |
Contribution to the Development of Robust Detection and Quantification Methods
The availability of this compound as a pure reference standard is fundamental to the creation of robust and reliable analytical methods for its detection and quantification. google.comgoogle.com The development of such methods is essential for various research applications, including pharmacokinetic studies of related compounds and for quality control during chemical synthesis. smolecule.comnih.gov
Robust analytical methods must be specific, accurate, and precise. The process of developing such a method involves:
Method Optimization: Using the reference standard to find the optimal conditions for separation and detection (e.g., the best chromatographic column, mobile phase composition, or mass spectrometer settings).
Calibration: Creating a calibration curve by analyzing a series of solutions containing known concentrations of the reference standard. This curve is then used to determine the concentration of the compound in unknown samples.
Validation: A rigorous process to demonstrate that the method is fit for its intended purpose. This includes establishing the limit of detection (LOD) and limit of quantification (LOQ), as well as assessing the method's accuracy and precision using the reference standard.
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a powerful technique for the detection and quantification of this compound and its isomers due to its high sensitivity and selectivity. nih.gov The reference standard is indispensable for developing and validating these sophisticated analytical procedures.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methyl-2-phenylpropan-1-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination of 2-methyl-2-phenylpropanal with ammonia, using hydrogen gas and a nickel catalyst under high-pressure conditions. Alternative routes include nucleophilic substitution of haloalkanes (e.g., 2-methyl-2-phenylpropyl chloride) with ammonia or amines. Optimization involves adjusting temperature (60–100°C), solvent polarity (e.g., ethanol or THF), and catalyst loading (5–10% w/w) to maximize yield .
- Characterization : Post-synthesis, confirm purity via GC-MS (e.g., HP1-MS column, He carrier gas) and FTIR-ATR for functional group analysis. HRMS (EI ionization) validates molecular weight with <3% deviation .
Q. How can computational methods predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (e.g., 20% Hartree-Fock exchange) provides accurate predictions of ionization potentials and electron affinity. Basis sets like 6-31G(d,p) are recommended for geometry optimization. Compare computed thermochemical data (atomization energies, proton affinities) with experimental values to validate models .
Q. What analytical techniques are critical for confirming structural purity?
- Methodological Answer : Use ¹H/¹³C NMR to resolve chemical shifts (e.g., δ ~1.3 ppm for methyl groups, δ ~7.2–7.5 ppm for aromatic protons). Pair with GC-MS (Agilent HP1-MS column, EI ionization at 70 eV) to detect impurities (<0.1% via peak area integration). FTIR-ATR identifies amine N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound enantiomers?
- Methodological Answer : Resolve enantiomers via chiral chromatography (e.g., Chiralpak IA column, hexane/isopropanol mobile phase). Test receptor-binding affinity (e.g., serotonin 5-HT2C) using radioligand displacement assays. For example, (S)-enantiomers may show 10–50x higher selectivity than (R)-forms due to steric and electronic interactions with receptor pockets .
Q. What strategies address contradictions in computational vs. experimental thermochemical data?
- Methodological Answer : Discrepancies in atomization energies (e.g., ±5 kcal/mol) arise from incomplete basis sets or missing dispersion corrections. Apply D3 dispersion corrections in DFT or use double-hybrid functionals (e.g., B2PLYP) for improved accuracy. Validate with high-level ab initio methods (e.g., CCSD(T)/CBS) where feasible .
Q. How can synthetic yields be improved for large-scale production in pharmacological studies?
- Methodological Answer : Use flow chemistry to enhance heat/mass transfer in exothermic amination steps. Catalytic systems like Pd/C or Raney nickel in continuous reactors achieve >90% conversion at 80°C. Monitor reaction kinetics via in-line FTIR to optimize residence time (typically 30–60 minutes) .
Q. What role does the phenyl group play in the compound’s stability under physiological conditions?
- Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS tracking. The phenyl group enhances lipophilicity (logP ~2.5) but may increase oxidative degradation. Add antioxidants (e.g., BHT) or formulate as a hydrochloride salt to mitigate hydrolysis at the amine group .
Safety & Handling in Research Settings
Q. What precautions are essential for safe handling in laboratory synthesis?
- Methodological Answer : Use inert atmosphere (N2/Ar) during amination to prevent explosive side reactions. Store the compound in amber vials at –20°C to inhibit oxidation. PPE (gloves, goggles) and fume hoods are mandatory due to potential respiratory irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
